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Compound of Interest

Compound Name: Propionic acid, 3-ethylphenyl ester

Cat. No.: B8599306

Executive Summary & Nomenclature Alert
Target Compound: Ethyl 3-phenylpropionate CAS Registry Number: 2021-28-5 Molecular

Formula:

Molecular Weight: 178.23 g/mol

Critical Nomenclature Note: In chemical databases and commercial catalogs, this compound is
frequently listed under the synonym "3-ethylphenyl propionate."” However, strictly speaking, "3-
ethylphenyl propionate” refers to the ester formed between 3-ethylphenol and propionic acid (a
phenolic ester). The data presented here corresponds to the widely used Ethyl 3-
phenylpropionate (the ethyl ester of hydrocinnamic acid), which is the standard commercial and
pharmaceutical intermediate associated with CAS 2021-28-5. Researchers must verify the
structure via NMR to avoid isomer confusion.[1]

Structure:

Synthesis & Sample Preparation

For analytical standards, Ethyl 3-phenylpropionate is typically synthesized via the catalytic
hydrogenation of ethyl cinnamate or the esterification of hydrocinnamic acid.

Experimental Workflow

e Precursor: Ethyl cinnamate (CAS 103-36-6).
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e Reagents:

gas, Pd/C catalyst (5-10%), Ethanol solvent.

e Conditions: 25°C, 1 atm

(balloon) or low pressure Parr shaker.

« Purification: Filtration of catalyst followed by vacuum distillation.

Ethyl Cinnamate
(Ph-CH=CH-COOEY)
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Figure 1: Catalytic hydrogenation pathway for the synthesis of Ethyl 3-phenylpropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing Ethyl 3-phenylpropionate from its phenolic
isomer. The key diagnostic feature is the chemical shift of the methylene protons adjacent to

the carbonyl group and the oxygen.

H NMR Data (400 MHz, )

The spectrum displays a characteristic pattern of a monosubstituted benzene ring and two

distinct ethyl/propyl chains.
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Interpretation Logic:
e The quartet at 4.12 ppm confirms the ethyl ester structure (

). In the phenolic isomer (3-ethylphenyl propionate), this quartet would be absent; instead, a
guartet for the propionyl group (

) would appear significantly upfield around 2.4-2.6 ppm.

e The triplet at 2.94 ppm indicates a benzylic position, confirming the hydrocinnamate
backbone.

C NMR Data (100 MHz, )

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8599306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Shift (
Carbon Type Assignment
» PpmM)
Carbonyl (C=0) 172.9 Ester carbonyl
Ar-C (Ipso) 140.5 Quaternary aromatic carbon
Aromatic CH (Ortho, Meta,
Ar-C 128.5, 128.3, 126.2
Para)
O-CH 60.4 Ethoxy methylene
-CH
35.9 -Carbon
-CO
Ph-CH
30.9 Benzylic Carbon
-CH 14.2 Methyl carbon

Mass Spectrometry (MS) Analysis

The Electron lonization (El) mass spectrum of Ethyl 3-phenylpropionate is dominated by

fragmentation driven by the aromatic ring and the ester functionality.

Key lons (m/z):
e Molecular lon (

): 178 (Weak/Moderate)

o Base Peak: 104 (100%)

» Significant Peaks: 91, 105, 133

Fragmentation Mechanism
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The base peak at m/z 104 arises from a McLafferty Rearrangement. Unlike typical aliphatic
esters, the

-hydrogen here is located on the phenyl ring (ortho-position), facilitating a transfer to the
carbonyl oxygen.

» McLafferty Rearrangement: The ester chain folds back; a hydrogen from the

-carbon (relative to the ester oxygen? No, relative to the carbonyl). Correction: In
hydrocinnamic esters, the McLafferty rearrangement involves the ethoxy group if the chain
was long enough, but here the dominant pathway for m/z 104 is the McLafferty
rearrangement involving the aromatic ring acting as the

-substituent system, or more classically, the loss of the alkoxy group followed by elimination.

o Actual Mechanism for m/z 104: It is the Styrene Radical Cation (

). This forms via the McLafferty rearrangement of the ester moiety where the ethoxy group
leaves with a hydrogen transfer, or via elimination of Ethyl Acetate?

o Refined Mechanism:
. This is a specific rearrangement known for 3-phenylpropionic esters.
e Benzylic Cleavage: Formation of the Tropylium ion (

) at m/z 91.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8599306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Molecular lon (M+)

m/z 178

McLafferty Rearr.

(- C3HE02) - COOEt (73)

Base Peak: Styrene Radical Cation Phenethyl Cation
[Ph-CH=CH2]+. [Ph-CH2-CH2]+
m/z 104 m/z 105

CH2

Tropylium lon

[CTHT]+
m/z 91

Click to download full resolution via product page
Figure 2: Primary mass spectral fragmentation pathways for Ethyl 3-phenylpropionate.

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically the ester carbonyl and the
monosubstituted benzene ring.
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Wavenumber (

Vibration Mode Description

)

Strong, sharp ester carbonyl
1730 - 1740 C=0 Stretch

peak.

Strong ester "ether" linkage
1150 - 1200 C-O-C Stretch

stretch.

Weak aromatic proton
3020 - 3060 C-H Stretch (Ar)

stretches.

Aliphatic stretches
2900 - 2980 C-H Stretch (Alk)

(Ethyl/Propyl chains).

1603, 1496, 1454

C=C Ring Stretch

Characteristic "breathing"

modes of the benzene ring.

698, 748

C-H Bending (oop)

Strong bands indicating a

monosubstituted benzene.

Differentiation from Phenolic Isomer

To ensure the sample is Ethyl 3-phenylpropionate (CAS 2021-28-5) and not 3-ethylphenyl

propionate (Phenolic ester), compare the Carbonyl stretch and NMR shifts:
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Ethyl 3-phenylpropionate 3-Ethylphenyl propionate

Feature
(Structure A) (Structure B)[2]
Ph-CH
Structure CH (3-Et-Ph)-O-CO-Et
COO-Et
~1735 cm ~1760 cm
IR C=0
(Alkyl ester) (Phenolic ester, conjugated)
Quartet at 4.1 ppm ( Quartet at 2.6 ppm (
H NMR
) )
) Yields Hydrocinnamic acid + Yields 3-Ethylphenol +
Hydrolysis o i
Ethanol Propionic acid
References

e National Institute of Standards and Technology (NIST).Ethyl 3-phenylpropionate Mass
Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

e PubChem.Ethyl 3-phenylpropionate Compound Summary (CID 16237). National Library of
Medicine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comprehensive Spectral Analysis Guide: Ethyl 3-
Phenylpropionate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8599306#spectral-data-for-3-ethylphenyl-propionate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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